1-(Benzofuran-5-yl)ethanone
Overview
Description
1-(Benzofuran-5-yl)ethanone is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a benzofuran ring fused with an ethanone group at the 5-position, making it a unique and interesting compound for scientific research.
Mechanism of Action
Target of Action
1-(Benzofuran-5-yl)ethanone is a derivative of benzofurans . Benzofurans are known to exhibit a wide range of biological activities and have been found to be effective antimicrobial agents . .
Mode of Action
Benzofuran derivatives have been reported to exhibit antimicrobial activity They may interact with microbial cells, disrupting their function and leading to their death
Biochemical Pathways
Benzofuran derivatives have been reported to exhibit antimicrobial activity , suggesting they may interfere with the biochemical pathways essential for the survival and proliferation of microbes
Result of Action
Benzofuran derivatives have been reported to exhibit antimicrobial activity , suggesting that they may lead to the death of microbial cells
Biochemical Analysis
Biochemical Properties
It has been found that benzofuran derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some benzofuran derivatives have been shown to have effects on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Benzofuran-5-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxyacetophenone derivatives with appropriate reagents. For example, the reaction of 2-hydroxyacetophenone with ethyl bromoacetate in the presence of a base such as potassium carbonate can yield the desired benzofuran derivative . Another method involves the use of salicylaldehyde and chloroacetone under basic conditions to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic processes and microwave-assisted synthesis have been explored to enhance the efficiency of the production . The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(Benzofuran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
1-(Benzofuran-5-yl)ethanone has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-(6-Hydroxy-2-isopropenyl-1-benzofuran-5-yl)ethanone: Known for its immunomodulatory effects.
3-Methyl-1-benzofuran-2-yl)ethanone: Studied for its cytotoxic properties against cancer cells.
4-Methoxy-1-benzofuran-5-yl)ethanone: Investigated for its antimicrobial activity.
Uniqueness
1-(Benzofuran-5-yl)ethanone stands out due to its unique combination of biological activities and chemical reactivity. Its structure allows for diverse modifications, making it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1-(1-benzofuran-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZKHVRQQAJMBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Q1: What are the natural sources of benzofuran derivatives similar to 1-(Benzofuran-5-yl)ethanone?
A1: Benzofuran derivatives, particularly those with structural similarities to this compound, have been isolated from various plant sources. For instance, Helichrysum italicum flowers yield several tremetone derivatives, including bitalin A, 12-acetoxytremetone, and others. [] Additionally, Gnaphalium polycaulon contains gnaphaliol 9-O-β-D-glucopyranoside and gnaphaliol 3-O-β-D-glucopyranoside. [] These natural occurrences suggest potential biological activities for this class of compounds.
Q2: How does the structure of this compound relate to other compounds found in Leontopodium alpinum?
A2: Although this compound itself wasn't isolated in the studies, Leontopodium alpinum yielded a novel benzofuran derivative: 1-{(2R,3S)-3-(β-D-glucopyranosyloxy)-2,3-dihydro-2-[1-(hydroxymethyl)vinyl]-1-benzofuran-5-yl}ethanone. [] This compound shares the core benzofuran structure with this compound, highlighting the presence of this scaffold within the plant's chemical profile.
Q3: Are there efficient methods to extract these benzofuran derivatives from natural sources?
A3: Yes, supercritical CO2 extraction has been successfully employed to obtain extracts rich in benzofuran derivatives from Helichrysum italicum flowers. [] This method offers advantages in terms of yield, selectivity, and environmental friendliness compared to traditional extraction techniques.
Q4: What analytical techniques are used to characterize these benzofuran derivatives?
A4: Researchers primarily utilize spectroscopic techniques to elucidate the structures of these compounds. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. [, , ] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is particularly useful for analyzing complex mixtures and identifying individual components within extracts. []
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